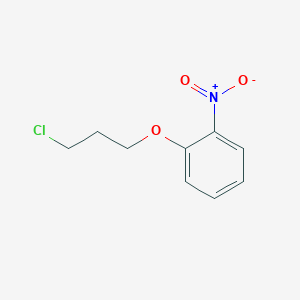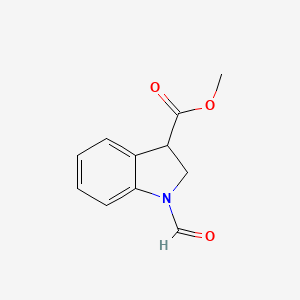
Difluorure de titanocène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is an organometallic compound that belongs to the class of titanocenes. It is commonly known as titanocene difluoride. This compound is characterized by the presence of two cyclopentadienyl rings and two fluorine atoms bonded to a central titanium atom. It is widely used in various fields such as medical research, environmental research, and industrial applications.
Applications De Recherche Scientifique
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of high-performance materials, coatings, and as a photoinitiator in UV-curable resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
TiCl4+2NaC5H5→Ti(η5−C5H5)2Cl2+2NaCl
This intermediate, titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride, is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to yield the final product:
Ti(η5−C5H5)2Cl2+2HF→Ti(η5−C5H5)2F2+2HCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds such as titanium(III) chloride.
Substitution: Various substituted titanocenes depending on the substituent used.
Mécanisme D'action
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, causing structural distortions that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which further contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-: Similar structure but with methyl groups instead of fluorine atoms.
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride: Intermediate in the synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties such as increased stability and reactivity compared to its analogs. The fluorine atoms also enhance the compound’s ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.
Propriétés
Numéro CAS |
309-89-7 |
|---|---|
Formule moléculaire |
C10H10F2Ti-6 |
Poids moléculaire |
216.05 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
Clé InChI |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)





![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)


